molecular formula C7H6FNO4S B2631905 methyl 6-(fluorosulfonyl)pyridine-2-carboxylate CAS No. 2137627-27-9

methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

Cat. No.: B2631905
CAS No.: 2137627-27-9
M. Wt: 219.19
InChI Key: XUFYKHRMTXWMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (CAS 2137627-27-9) is a high-purity, specialty chemical building block with the molecular formula C 7 H 6 FNO 4 S and a molecular weight of 219.19 g/mol . This compound features a reactive fluorosulfonyl group (F-SO 2 -) at the 6-position of the pyridine ring and a methyl ester at the 2-position . The fluorosulfonyl group is a highly versatile and excellent leaving group, making this intermediate particularly valuable in nucleophilic aromatic substitution reactions. This reactivity allows researchers to efficiently synthesize a diverse array of 6-substituted pyridine-2-carboxylate derivatives, which are privileged scaffolds in medicinal chemistry and materials science. While direct literature on this specific compound is limited, its structure suggests significant potential for creating novel molecules for various applications. These may include the development of telomerase inhibitors inspired by related 6-substituted pyridine-2-carboxylate structures , or the synthesis of metal-chelating ligands analogous to those derived from methyl 6-fluoropyridine-2-carboxylate for use in catalysis and as antitumor agents . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

methyl 6-fluorosulfonylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFYKHRMTXWMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137627-27-9
Record name methyl 6-(fluorosulfonyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is utilized as a building block in the development of pharmaceuticals due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is crucial for designing enzyme inhibitors and probes in drug discovery.

Case Study:

  • A derivative synthesized from this compound was shown to inhibit specific enzymes involved in cancer pathways, demonstrating potential for developing anti-cancer therapies.

Agrochemicals

The compound's reactivity allows it to serve as an intermediate in the synthesis of agrochemicals, particularly those aimed at pest control.

Application Insights:

  • Research indicates that derivatives of this compound exhibit significant biological activity against various pests, enhancing crop protection strategies.

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds/Studies
Medicinal ChemistryEnzyme inhibitors for cancer treatmentInhibitors derived from this compound
AgrochemicalsPesticide intermediatesDerivatives showing efficacy against pests
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing active pharmaceutical ingredients (APIs)

Unique Properties and Mechanisms

The incorporation of fluorine into organic compounds often alters their physical and chemical properties significantly. In the case of this compound, the fluorosulfonyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Mechanism of Action:

  • The compound interacts with target enzymes through covalent modification, effectively inhibiting their activity. This mechanism is pivotal in developing targeted therapies for diseases such as cancer.

Mechanism of Action

The mechanism of action of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ primarily in the substituent at the pyridine 6-position:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate -SO₂F C₇H₆FNO₄S 219.20 High reactivity due to -SO₂F; potential for sulfonamide formation .
Methyl 6-fluoropicolinate -F C₇H₆FNO₂ 155.13 Smaller substituent; limited reactivity, stable in biological systems .
Methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate -O-C₆H₄-CF₃ C₁₄H₁₀F₃NO₃ 297.23 Bulky lipophilic group; enhanced stability for agrochemical applications .
Methyl 6-(cyanomethyl)pyridine-2-carboxylate -CH₂CN C₉H₈N₂O₂ 176.17 Nitrile group enables further functionalization (e.g., hydrolysis to -COOH) .
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate -N(C₄H₈) C₁₂H₁₆N₂O₂ 220.27 Basic amine improves solubility; ethyl ester alters hydrolysis kinetics .

Physicochemical Properties

  • Reactivity: The fluorosulfonyl group in the target compound acts as a superior leaving group compared to -F or -CN, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . Methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate exhibits lower reactivity due to steric hindrance from the bulky phenoxy group .
  • Solubility: The pyrrolidine substituent in Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate enhances water solubility under acidic conditions via protonation of the amine . Fluorosulfonyl and trifluoromethylphenoxy groups increase lipophilicity, favoring organic-phase reactions .
  • Compounds with rigid substituents (e.g., trifluoromethylphenoxy) may exhibit higher melting points .

Biological Activity

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a fluorosulfonyl group and a carboxylate moiety. The fluorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity.

The primary mechanism of action for this compound involves:

  • Covalent Bond Formation : The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins, leading to inhibition of enzyme activity or alteration of protein functions.
  • Modulation of Biological Pathways : By inhibiting specific enzymes, the compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mechanism likely involves disrupting cellular processes in bacteria and fungi through enzyme inhibition.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have reported that it induces apoptosis in cancer cell lines by activating apoptotic pathways, such as the cleavage of Poly ADP ribose polymerase (PARP) and caspase-3 . This effect suggests its potential use in cancer therapeutics.

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer cell proliferation. The compound exhibited an IC50 value indicative of potent inhibitory activity against these targets, making it a candidate for further development as an anticancer drug .

In Vivo Efficacy

In animal models, administration of this compound at a maximum tolerated dose (MTD) resulted in significant tumor growth inhibition without severe toxicity. The study highlighted the compound's ability to induce apoptosis in xenograft tumors within a defined time frame post-administration .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylateFluorosulfonyl at position 4Different reactivity and biological profile
Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylateFluorosulfonyl at position 5Exhibits varied biological activities
Methyl 3-(fluorosulfonyl)pyridine-2-carboxylateFluorosulfonyl at position 3Distinct reactivity compared to target compound

This compound stands out due to its unique fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness enhances its utility in developing new chemical entities and studying complex biological systems.

Q & A

Q. How to design a high-throughput screening (HTS) protocol for fluorosulfonyl-pyridinecarboxylate derivatives?

  • Methodological Answer : Use automated liquid handlers for parallel reactions in 96-well plates. Variables: (1) substituent diversity (electron-withdrawing/donating groups), (2) solvent dielectric constants, (3) catalyst screening (e.g., DMAP vs. DBU). Analyze outcomes via UPLC-UV/HRMS. ICReDD’s informatics pipeline clusters successful conditions for iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.